molecular formula C17H20Cl2N2O B224068 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine

Cat. No. B224068
M. Wt: 339.3 g/mol
InChI Key: MWYSGWAOVIRUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine, also known as DFPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine selectively binds to the dopamine D3 receptor and blocks its activation by dopamine. This leads to a decrease in the release of dopamine in the brain, which is believed to be responsible for its therapeutic effects in various disorders. 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has also been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival.
Biochemical and Physiological Effects:
1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has also been shown to decrease the activity of the mesolimbic dopamine system, which is believed to be involved in the development of addiction. In addition, 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various disorders. 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine also has a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in calcium signaling and cell survival. However, one limitation of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine. One area of interest is the development of more potent and selective D3 receptor antagonists for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the sigma-1 receptor in calcium signaling and cell survival, and the development of sigma-1 receptor agonists and antagonists for the treatment of various disorders. Finally, there is a need for more research on the biochemical and physiological effects of 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine, particularly its effects on BDNF and other neurotrophic factors.

Synthesis Methods

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorophenylacetonitrile with furfural in the presence of a base to form the intermediate compound, which is then reduced and coupled with piperidine-4-carboxaldehyde to yield 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine.

Scientific Research Applications

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. 1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine has been used as a tool to study the role of the D3 receptor in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction.

properties

Product Name

1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine

Molecular Formula

C17H20Cl2N2O

Molecular Weight

339.3 g/mol

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C17H20Cl2N2O/c18-13-1-3-15(16(19)9-13)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12/h1-4,9,12,20-21H,5-8,10-11H2

InChI Key

MWYSGWAOVIRUJZ-UHFFFAOYSA-N

SMILES

C1CNCCC1CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CNCCC1CNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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